Enzymatic Substrate Specificity: Strict Selectivity of 2,6-Dihydroxypyridine 3-Hydroxylase
The enzyme 2,6-dihydroxypyridine 3-hydroxylase from Arthrobacter nicotinovorans demonstrates strict substrate specificity for 2,6-dihydroxypyridine. In direct comparative assays, the enzyme catalyzes the NADH-dependent hydroxylation of 2,6-DHP to form 2,3,6-trihydroxypyridine, but exhibits zero catalytic activity toward the structurally related analog 2,3-dihydroxypyridine [1].
| Evidence Dimension | Enzymatic substrate specificity |
|---|---|
| Target Compound Data | Active substrate; catalyzed to 2,3,6-trihydroxypyridine |
| Comparator Or Baseline | 2,3-Dihydroxypyridine: inactive as substrate; acts as irreversible inhibitor |
| Quantified Difference | Qualitative: 2,6-DHP is the exclusive substrate; 2,3-DHP yields zero catalytic turnover and irreversibly inhibits the enzyme |
| Conditions | Purified homodimeric 90 kDa enzyme (2 mol FAD/mol dimer) from Arthrobacter nicotinovorans expressed in E. coli; NADH-dependent assay |
Why This Matters
For researchers studying nicotine degradation pathways or developing enzymatic assays, 2,6-DHP is the only viable substrate for this enzyme; substitution with 2,3-dihydroxypyridine will result in assay failure due to irreversible enzyme inhibition.
- [1] Baitsch D, Sandu C, Brandsch R, Igloi GL. Gene cluster on pAO1 of Arthrobacter nicotinovorans involved in degradation of the plant alkaloid nicotine: cloning, purification, and characterization of 2,6-dihydroxypyridine 3-hydroxylase. Journal of Bacteriology. 2001;183(18):5262-5267. doi:10.1128/JB.183.18.5262-5267.2001 View Source
